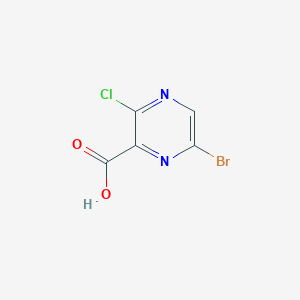

6-Bromo-3-chloropyrazine-2-carboxylic acid

CAS No.: 1260665-53-9

Cat. No.: VC4816899

Molecular Formula: C5H2BrClN2O2

Molecular Weight: 237.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260665-53-9 |

|---|---|

| Molecular Formula | C5H2BrClN2O2 |

| Molecular Weight | 237.44 |

| IUPAC Name | 6-bromo-3-chloropyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) |

| Standard InChI Key | FXUMWISGBXTKEH-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(C(=N1)Cl)C(=O)O)Br |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

6-Bromo-3-chloropyrazine-2-carboxylic acid belongs to the pyrazine family, a six-membered heteroaromatic ring with two nitrogen atoms at positions 1 and 4. The substituents—bromine (6-position), chlorine (3-position), and carboxylic acid (2-position)—impart distinct electronic and steric effects. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.44 g/mol |

| Exact Mass | 235.89900 |

| Topological Polar Surface Area (PSA) | 63.08 Ų |

| LogP (Partition Coefficient) | 1.59 |

The LogP value suggests moderate lipophilicity, balancing solubility in polar solvents (due to the carboxylic acid) and organic media (due to halogens) .

Acidity and Spectroscopic Features

The carboxylic acid group confers acidity to the molecule. While experimental pKa data for this specific compound is unavailable, analogous pyrazine-2-carboxylic acids exhibit pKa values near 2.5 . Electron-withdrawing bromine and chlorine substituents likely lower this value to approximately 1.8–2.3, enhancing acidity compared to unsubstituted analogs.

Infrared (IR) spectroscopy would reveal characteristic peaks:

-

O–H stretch: Broad absorption near 2500–3000 cm (carboxylic acid).

-

C=O stretch: Strong band around 1700 cm.

Synthesis and Manufacturing

Hydrolysis of 6-Bromo-3-chloropyrazine-2-carbonitrile

A primary synthesis route involves the hydrolysis of 6-bromo-3-chloropyrazine-2-carbonitrile (CAS 1257072-34-6), a commercially available precursor . Under acidic or basic conditions, the nitrile group (-CN) converts to a carboxylic acid (-COOH):

Procedure:

-

Acidic Hydrolysis: Reflux the carbonitrile in concentrated sulfuric acid () at 120°C for 6–8 hours.

-

Neutralization: Dilute the mixture with ice water and adjust to pH 2–3 using sodium hydroxide ().

-

Isolation: Filter the precipitated product and recrystallize from ethanol/water (1:3) .

Yield: ~70–85% (theoretical).

Oxidation of 3-Bromo-6-chloropyrazine-2-carbaldehyde

Reactivity and Chemical Transformations

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

-

Esterification: React with methanol () under acid catalysis to form methyl 6-bromo-3-chloropyrazine-2-carboxylate.

-

Amide Formation: Treat with thionyl chloride () to generate the acyl chloride, then react with amines:

Halogen Reactivity

The bromine and chlorine atoms participate in nucleophilic aromatic substitution (NAS) reactions. For example, bromine at the 6-position can be replaced by methoxide () in dimethylformamide (DMF) at 80°C to yield 3-chloro-6-methoxypyrazine-2-carboxylic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume